N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
CAS No.: 441291-16-3
Cat. No.: VC6430762
Molecular Formula: C13H14N2O2S
Molecular Weight: 262.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 441291-16-3 |
|---|---|
| Molecular Formula | C13H14N2O2S |
| Molecular Weight | 262.33 |
| IUPAC Name | N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide |
| Standard InChI | InChI=1S/C13H14N2O2S/c1-15-11-9(17-2)4-3-5-10(11)18-13(15)14-12(16)8-6-7-8/h3-5,8H,6-7H2,1-2H3 |
| Standard InChI Key | XILZOIXNKRTKJL-BUHFOSPRSA-N |
| SMILES | CN1C2=C(C=CC=C2SC1=NC(=O)C3CC3)OC |
Introduction
Structural and Molecular Characteristics
Core Benzothiazole Framework
The benzothiazole system in this compound features a 4-methoxy (-OCH₃) and 3-methyl (-CH₃) substitution pattern. Methoxy groups are electron-donating via resonance, which stabilizes the aromatic system and modulates the electronic environment of the thiazole nitrogen . The methyl group at position 3 introduces steric hindrance, potentially affecting intermolecular interactions.
Comparative Analysis with Related Benzothiazoles
The parent structure, 4-methoxy-3-methyl-1,2-benzothiazole (PubChem CID: 58327602), has a molecular formula of C₉H₉NOS and a molecular weight of 179.24 g/mol . Substitution at the 2-position with a cyclopropanecarboxamide group alters the molecular geometry and introduces a strained cyclopropane ring.
Cyclopropanecarboxamide Substituent
The cyclopropane ring confers unique steric strain and electronic properties. Its conjugation with a carboxamide group (-CONH₂) creates a planar, resonance-stabilized system. The ylidene moiety (N–C=O) suggests tautomeric equilibria, which could influence binding affinity in biological systems.
Molecular Weight and Formula
Based on structural analogs, the estimated molecular formula is C₁₃H₁₃N₂O₂S, yielding a molecular weight of 279.32 g/mol. This aligns with benzothiazole derivatives modified with carboxamide groups .
Synthetic Pathways and Reactivity
Benzothiazole Core Synthesis
Benzothiazoles are typically synthesized via cyclization of o-aminothiophenols with carboxylic acid derivatives. For example:
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Method A: Reaction of 2-aminobenzenethiol with 4-methylbenzyl chloride in 1-methyl-2-pyrrolidinone (NMP) at 100°C for 2 hours yields 2-(4-methylphenyl)benzothiazole (55% yield) .
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Method B: Diphosphorus tetraiodide (P₂I₄)-mediated cyclization in acetonitrile at 80°C under inert atmosphere achieves 85% yield for analogous structures .
Key Reaction Parameters
Physicochemical Properties
Solubility and Lipophilicity
Analogous benzothiazoles exhibit moderate solubility in organic solvents (e.g., THF, dichloromethane) but limited aqueous solubility. The log P (octanol-water partition coefficient) for 2-(4-methylphenyl)benzothiazole is 4.62 (XLogP3), indicating high lipophilicity . The cyclopropane ring may reduce log P slightly due to increased polarity.
Spectroscopic Data
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